Cas no 2228350-29-4 (2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol)

2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol
- EN300-1977788
- 2228350-29-4
-
- インチ: 1S/C8H12ClNOS/c1-8(10,5-11)4-7-6(9)2-3-12-7/h2-3,11H,4-5,10H2,1H3
- InChIKey: MKETZXBHCHBXPL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CSC=1CC(C)(CO)N
計算された属性
- せいみつぶんしりょう: 205.0328129g/mol
- どういたいしつりょう: 205.0328129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 74.5Ų
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977788-0.25g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.25g |
$1432.0 | 2023-09-16 | ||
Enamine | EN300-1977788-0.1g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1977788-5.0g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1977788-10.0g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 10g |
$6697.0 | 2023-05-31 | ||
Enamine | EN300-1977788-0.5g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.5g |
$1495.0 | 2023-09-16 | ||
Enamine | EN300-1977788-0.05g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.05g |
$1308.0 | 2023-09-16 | ||
Enamine | EN300-1977788-1g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 1g |
$1557.0 | 2023-09-16 | ||
Enamine | EN300-1977788-5g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 5g |
$4517.0 | 2023-09-16 | ||
Enamine | EN300-1977788-1.0g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1977788-2.5g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 2.5g |
$3051.0 | 2023-09-16 |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol 関連文献
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-olに関する追加情報
Introduction to 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol (CAS No. 2228350-29-4)
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol, identified by its CAS number 2228350-29-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group, a chlorothiophene moiety, and a branched alkyl chain, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists.
The significance of 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol lies in its potential as a building block for the synthesis of novel therapeutic agents. Thiophene-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro substituent on the thiophene ring enhances the electrophilicity of the molecule, facilitating further functionalization and allowing for the creation of more complex derivatives with tailored biological activities.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol has been explored as a precursor in the synthesis of molecules that interact with protein kinases and other critical targets in cellular signaling cascades. For instance, modifications to the amino group and the alkyl chain can influence the binding affinity and selectivity of the compound toward its intended biological target.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of a reactive amino group and a thiophene ring provides multiple sites for chemical modification, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has made 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol a popular choice for designing analogs with improved solubility, bioavailability, and metabolic stability.
The synthesis of 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions, including cross-coupling reactions, nucleophilic substitutions, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed coupling reactions have been employed to construct the thiophene core efficiently. The presence of the chloro group on the thiophene ring also allows for further derivatization via nucleophilic aromatic substitution or metal-catalyzed reactions, providing access to a wide range of structural variants.
Recent studies have highlighted the potential applications of 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol in addressing emerging therapeutic challenges. For example, researchers have investigated its role as an intermediate in the development of compounds with antiviral properties. The structural motif present in this molecule exhibits similarities to known inhibitors of viral proteases and polymerases, suggesting its utility in designing new antiviral agents.
Additionally, the compound has been explored for its potential in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), derivatives of 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol could offer novel therapeutic interventions with reduced side effects compared to existing treatments.
The pharmacological evaluation of 2-amino-3-(3-chlorothiophen-2-ytl)-2-methylpropan-l ol has revealed promising results in preclinical studies. In vitro assays have demonstrated inhibitory activity against various enzymes relevant to cancer metabolism, such as lactate dehydrogenase (LDH) and hexokinase (HK). These findings support further investigation into its potential as an anticancer agent or as part of combination therapy regimens.
The development of new drug candidates is often hampered by issues related to drug-likeness, including poor solubility and bioavailability. However, modifications to the structure of 2-amino--(S-chloro-thien~e--Z-ytl)--(S-me-t-hylpr~op~an-l ol can address these challenges by introducing polar functional groups or optimizing lipophilicity profiles. Computational modeling techniques have been employed to predict how different structural variations will impact pharmacokinetic parameters, guiding rational design efforts toward more drug-like molecules.
The future prospects for CAS No 2228350--29--4 are exciting given its multifaceted utility in medicinal chemistry. As research continues into novel therapeutic targets and mechanisms-of-action, this compound is likely to play an increasingly important role in drug discovery programs across academic institutions and pharmaceutical companies alike. Its unique structural features offer opportunities for innovation that could lead to breakthroughs in treating some o fthe most challenging diseases faced by humanity today.
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